

# Spectroscopic Data Interpretation for Fmoc-D-Tyr(Me)-OH: A Technical Guide

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## Compound of Interest

Compound Name: Fmoc-D-TYR(ME)-OH

CAS No.: 201335-88-8

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This technical guide provides a detailed overview of the expected spectroscopic data for N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine (**Fmoc-D-Tyr(Me)-OH**). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with similar Fmoc-protected amino acids. It also outlines the standard experimental protocols for acquiring such data.

## Core Spectroscopic Data

The structural formula of **Fmoc-D-Tyr(Me)-OH** is  $C_{25}H_{23}NO_5$ , with a molecular weight of 417.45 g/mol. The key functional groups amenable to spectroscopic analysis are the fluorenylmethoxycarbonyl (Fmoc) group, the aromatic rings of tyrosine and fluorene, the carboxylic acid, the secondary amine (amide), and the methyl ether.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **Fmoc-D-Tyr(Me)-OH** is expected to show distinct signals for the protons of the Fmoc group, the D-tyrosine moiety, and the O-methyl group. The predicted chemical shifts ( $\delta$ ) in a common NMR solvent like deuteriochloroform ( $\text{CDCl}_3$ ) are summarized below.

| Assignment               | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|--------------------------|--------------------------------|--------------|-------------|---------------------------|
| Fmoc Aromatic Protons    | 7.75 - 7.80                    | d            | 2H          | ~7.5                      |
| Fmoc Aromatic Protons    | 7.55 - 7.65                    | d or t       | 2H          | ~7.4                      |
| Fmoc Aromatic Protons    | 7.35 - 7.45                    | t            | 2H          | ~7.4                      |
| Fmoc Aromatic Protons    | 7.25 - 7.35                    | t            | 2H          | ~7.4                      |
| Tyr Aromatic Protons     | 7.05 - 7.15                    | d            | 2H          | ~8.5                      |
| Tyr Aromatic Protons     | 6.80 - 6.90                    | d            | 2H          | ~8.5                      |
| NH (Amide)               | 5.20 - 5.40                    | d            | 1H          | ~8.0                      |
| $\alpha$ -CH             | 4.60 - 4.70                    | q            | 1H          | ~7.0                      |
| Fmoc CH <sub>2</sub>     | 4.35 - 4.50                    | m            | 2H          | -                         |
| Fmoc CH                  | 4.15 - 4.25                    | t            | 1H          | ~7.0                      |
| O-CH <sub>3</sub>        | 3.75 - 3.85                    | s            | 3H          | -                         |
| $\beta$ -CH <sub>2</sub> | 3.10 - 3.20                    | m            | 2H          | -                         |
| COOH                     | 10.0 - 12.0                    | br s         | 1H          | -                         |

### <sup>13</sup>C NMR (Carbon-13) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in the table below.

| Assignment                    | Predicted Chemical Shift (ppm) |
|-------------------------------|--------------------------------|
| C=O (Carboxylic Acid)         | 175 - 178                      |
| C=O (Urethane)                | 155 - 157                      |
| Tyr C-O (Aromatic)            | 158 - 160                      |
| Fmoc C (Aromatic, Quaternary) | 143 - 145                      |
| Fmoc C (Aromatic, Quaternary) | 141 - 142                      |
| Tyr C (Aromatic, Quaternary)  | 129 - 131                      |
| Fmoc CH (Aromatic)            | 127 - 128                      |
| Tyr CH (Aromatic)             | 130 - 131                      |
| Fmoc CH (Aromatic)            | 126 - 127                      |
| Fmoc CH (Aromatic)            | 124 - 125                      |
| Tyr CH (Aromatic)             | 114 - 115                      |
| Fmoc CH (Aromatic)            | 119 - 121                      |
| Fmoc CH <sub>2</sub>          | 66 - 68                        |
| O-CH <sub>3</sub>             | 55 - 56                        |
| α-CH                          | 54 - 56                        |
| Fmoc CH                       | 46 - 48                        |
| β-CH <sub>2</sub>             | 37 - 39                        |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While some vendors state that the material "passes test" for IR identity, specific public domain spectra are scarce. The expected characteristic absorption bands for **Fmoc-D-Tyr(Me)-OH** are listed below.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibration Mode                   |
|--------------------------------|------------------|----------------------------------|
| 3300 - 2500 (broad)            | O-H              | Carboxylic Acid Stretch          |
| ~3300                          | N-H              | Amide Stretch                    |
| 3100 - 3000                    | C-H              | Aromatic Stretch                 |
| 2950 - 2850                    | C-H              | Aliphatic Stretch                |
| ~1760                          | C=O              | Urethane Carbonyl Stretch        |
| ~1710                          | C=O              | Carboxylic Acid Carbonyl Stretch |
| 1600, 1580, 1480, 1450         | C=C              | Aromatic Ring Stretch            |
| ~1520                          | N-H              | Amide II Bend                    |
| ~1250                          | C-O              | Ether Stretch                    |
| ~1230                          | C-O              | Carboxylic Acid Stretch          |

## Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions. For **Fmoc-D-Tyr(Me)-OH** (exact mass: 417.1576), electrospray ionization (ESI) is a common technique.

| Ion                 | Formula   | Predicted m/z |
|---------------------|---|---------------|
| [M+H] <sup>+</sup>  | [C <sub>25</sub> H <sub>24</sub> NO <sub>5</sub> ] <sup>+</sup>   | 418.16        |
| [M+Na] <sup>+</sup> | [C <sub>25</sub> H <sub>23</sub> NNaO <sub>5</sub> ] <sup>+</sup> | 440.14        |
| [M-H] <sup>-</sup>  | [C <sub>25</sub> H <sub>22</sub> NO <sub>5</sub> ] <sup>-</sup>   | 416.15        |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-Tyr(Me)-OH** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.[1]
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Reference the spectrum to the solvent peak.

## IR Spectroscopy

- Sample Preparation:

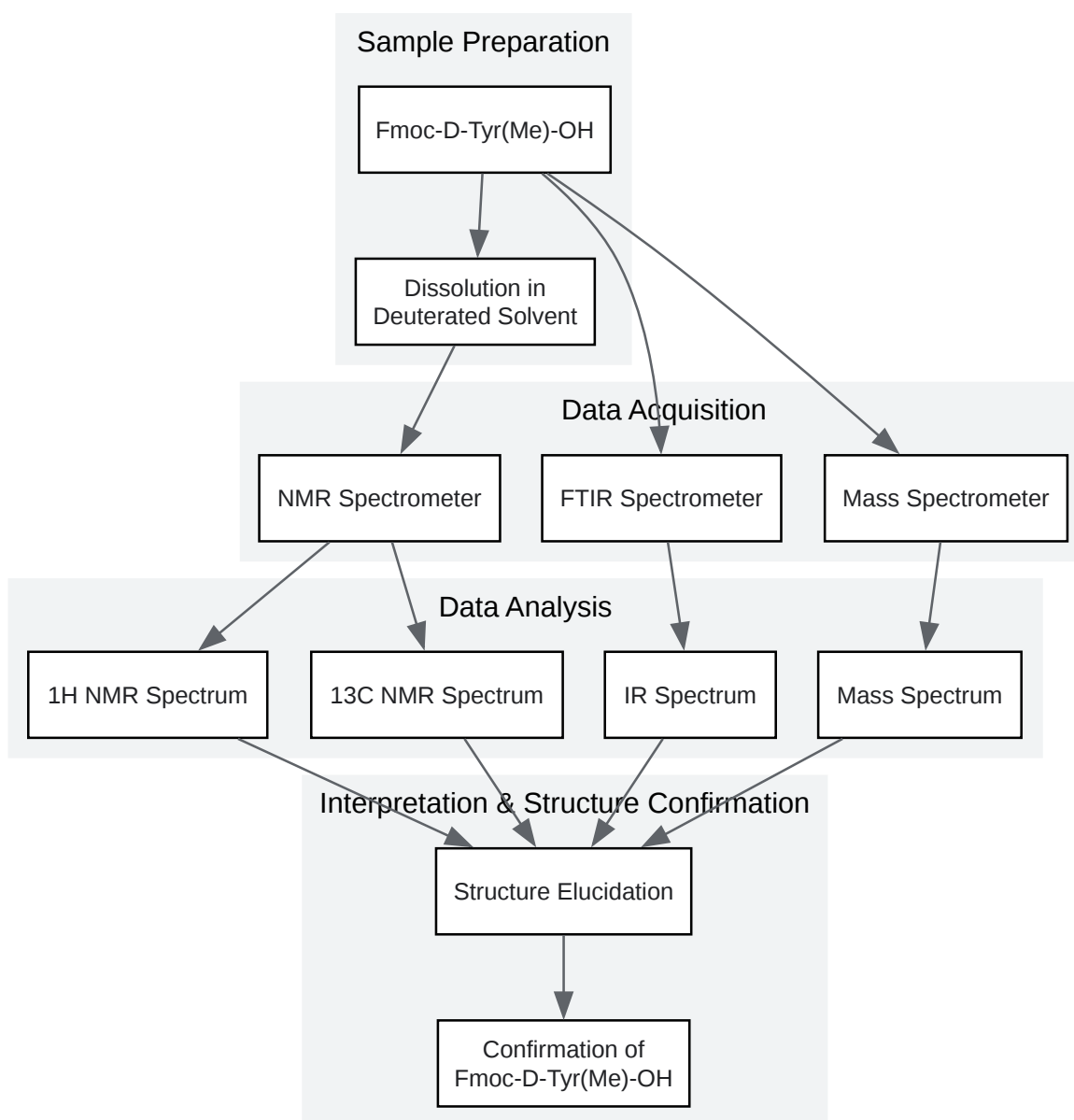
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.<sup>[1]</sup>
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source or inject it into the LC system.
  - Acquire the mass spectrum in both positive and negative ion modes to observe protonated ( $[\text{M}+\text{H}]^+$ ) and deprotonated ( $[\text{M}-\text{H}]^-$ ) molecules, respectively.
  - Set the mass analyzer to scan a relevant  $m/z$  range (e.g., 100-1000).

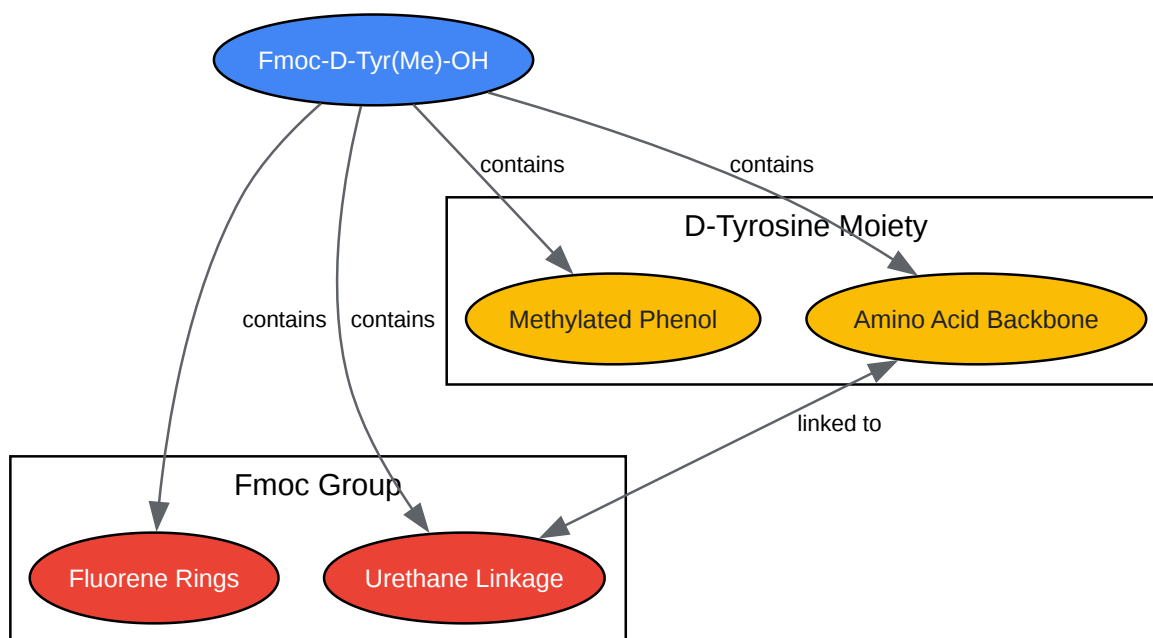
## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structural relationships within **Fmoc-D-Tyr(Me)-OH**.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Structural Components of **Fmoc-D-Tyr(Me)-OH**.

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## References

- 1. [scienceopen.com](https://www.scienceopen.com) [scienceopen.com]
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